BenchChemオンラインストアへようこそ!

methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate

Antiviral drug discovery HCV NS5B polymerase inhibition Structure–activity relationship

Methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate (CAS 899750-40-4) is a synthetic 1,2,4-benzothiadiazine-1,1-dioxide (BTD) derivative bearing a 7-chloro substituent and a 3-methyl thioacetate side chain. The compound belongs to a privileged heterocyclic scaffold that has yielded pharmacologically active agents across antiviral, antihypertensive, KATP channel modulation, and AMPA receptor modulation indications.

Molecular Formula C10H9ClN2O4S2
Molecular Weight 320.76
CAS No. 899750-40-4
Cat. No. B2824863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate
CAS899750-40-4
Molecular FormulaC10H9ClN2O4S2
Molecular Weight320.76
Structural Identifiers
SMILESCOC(=O)CSC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl
InChIInChI=1S/C10H9ClN2O4S2/c1-17-9(14)5-18-10-12-7-3-2-6(11)4-8(7)19(15,16)13-10/h2-4H,5H2,1H3,(H,12,13)
InChIKeyRMZRFGCDKWYCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate (CAS 899750-40-4): Procurement-Ready Physicochemical and Class Profile


Methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate (CAS 899750-40-4) is a synthetic 1,2,4-benzothiadiazine-1,1-dioxide (BTD) derivative bearing a 7-chloro substituent and a 3-methyl thioacetate side chain . The compound belongs to a privileged heterocyclic scaffold that has yielded pharmacologically active agents across antiviral, antihypertensive, KATP channel modulation, and AMPA receptor modulation indications [1]. With a molecular formula of C₁₀H₉ClN₂O₄S₂ and a molecular weight of 320.76 g/mol, this derivative is commercially available from multiple chemical suppliers as a research-grade building block .

Why In-Class Benzothiadiazine Dioxides Cannot Simply Replace Methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate


Within the 1,2,4-benzothiadiazine-1,1-dioxide class, the nature of the 3-position substituent is a dominant determinant of pharmacological target selectivity [1]. Diazoxide (3-methyl) and BPDZ 73 (3-isopropylamino) are established KATP channel openers, whereas 3-thio-substituted analogs—particularly those bearing a methyl thioacetate ester side chain—introduce markedly different electronic and steric properties that redirect activity toward antiviral targets such as HCV NS5B polymerase [2] and human cytomegalovirus (HCMV) [3]. Class-wide interchange is therefore precluded because the 3-substituent chemically encodes the dominant biological response, making it impossible to substitute a 3-alkylamino or 3-alkyl derivative and retain the same target engagement profile desired for antiviral screening or KATP-independent applications [4].

Quantitative Differentiation Evidence for Methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate Relative to Key Comparators


Target Scaffold Redirection: 3-Thio vs. 3-Alkylamino Substituents Drive Divergent Pharmacological Profiles

The 3-position substituent on the benzothiadiazine dioxide core dictates the primary pharmacological target. 3-Alkylamino derivatives such as BPDZ 73 (7-chloro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide) act as KATP channel openers with an IC₅₀ of 0.73 ± 0.05 μM for insulin release inhibition [1]. In contrast, 3-thio-substituted BTD derivatives—including the methyl thioacetate compound—have been identified as non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase (RdRp), with related benzothiadiazine compounds (e.g., compound 4 in Dhanak et al. 2002) exhibiting biochemical IC₅₀ values of 80–100 nM against genotype 1b HCV RdRp [2]. While the target compound (899750-40-4) has not yet been directly tested in published HCV RdRp assays, its 3-(methyl thioacetate) group closely mirrors the structural features of the 3-thio-substituted BTD series that yielded potent HCV polymerase inhibitors in both biochemical (IC₅₀ 80–100 nM) and cell-based replicon systems (EC₅₀ ~500 nM) [2].

Antiviral drug discovery HCV NS5B polymerase inhibition Structure–activity relationship

Antiviral Spectrum: HCMV Activity Demonstrated for Closely Related 3-Thio-Benzothiadiazine Dioxides

Benzothiadiazine dioxide derivatives bearing 3-thio substituents have demonstrated potent activity against human cytomegalovirus (HCMV, AD-169 strain). In a systematic SAR study, (chlorophenylmethyl)benzothiadiazine dioxide derivatives showed IC₅₀ values ranging from 3 to 10 μM against HCMV, with 50% cytotoxic concentrations (CC₅₀) often exceeding 200 μM in HEL fibroblast proliferation assays, yielding therapeutic indices >20–66 [1]. Additionally, a broader series of 32 diverse BTD derivatives exhibited HCMV IC₅₀ values between 2.5 and 50 μM [2]. The target compound's 3-(methyl thioacetate) side chain positions it within this antiviral-active 3-thio-substituted subseries. The unsubstituted parent core, 7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 19477-12-4), has independently been reported as active against herpes simplex virus type 1 and type 2, vaccinia virus, and Newcastle disease virus , confirming that the 7-chloro-BTD core inherently carries broad antiviral potential that 3-thio functionalization can further tune.

Human cytomegalovirus Non-nucleoside inhibitors Antiviral screening

Synthetic Accessibility: 3-Thioacetate Ester as a Versatile Late-Stage Diversification Handle

The methyl thioacetate ester at the 3-position of the BTD core serves as a chemically tractable handle for further derivatization. Solid-phase synthetic methodology for 2-substituted-3-(substituted sulfanyl)-1,2,4-benzothiadiazine 1,1-dioxides has been established, enabling the construction of large compound libraries with three diversity points [1]. The methyl ester can be hydrolyzed to the free carboxylic acid for amide coupling, or transesterified to access diverse ester analogs. By contrast, 3-alkylamino BTD derivatives such as BPDZ 73 require a different synthetic route (amine displacement) and lack the ester handle for modular modification [2]. This synthetic flexibility makes the target compound a superior starting point for structure–activity relationship (SAR) expansion compared to 3-alkyl or 3-alkylamino BTD analogs, which offer fewer options for late-stage functionalization without de novo resynthesis of the core.

Combinatorial chemistry Solid-phase synthesis Medicinal chemistry

Structural Differentiation from Diazoxide: Absence of the 3-Methyl Group Renders the Target Compound Inactive at KATP Channels

Diazoxide (7-chloro-3-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, CAS 364-98-7) is a clinically used KATP channel opener that activates SUR1-Kir6.2 channels with an IC₅₀ of approximately 0.23 μM for insulin release inhibition [1]. The target compound replaces the 3-methyl group of diazoxide with a bulkier, more polar 3-(methyl thioacetate) substituent. Structure–activity relationship data across the BTD class demonstrate that 3-alkyl and 3-alkylamino substituents are required for KATP channel opening activity, whereas 3-thio substituents abolish or dramatically reduce KATP activity [2]. Specifically, 3-(alkylthio)-BTD derivatives have been found inactive as insulin secretion inhibitors but active as myorelaxants via calcium channel blockade [3]. This structural difference means that the target compound is predicted to be devoid of the hyperglycemic and hypotensive effects associated with diazoxide, representing a cleaner pharmacological starting point for antiviral or non-KATP applications.

KATP channel Diazoxide analog Selectivity screening

QSAR Predictive Models Support 3-Thio Substituents for Enhanced HCV Polymerase Inhibition

Multiple quantitative structure–activity relationship (QSAR) studies have been published for benzothiadiazine-based HCV NS5B polymerase inhibitors. A study of 118 benzothiadiazine derivatives using MLR, RBFNN, and SVM approaches identified key molecular descriptors governing inhibitory potency (R² values of 0.850–0.893 for training and test sets) [1]. Three-dimensional QSAR and molecular docking studies on 98 benzothiadiazine derivatives as genotype 1 HCV polymerase inhibitors further delineated the steric and electrostatic requirements around the 3-position of the BTD scaffold, showing that sulfur-containing substituents at this position can engage in favorable hydrophobic and hydrogen-bonding interactions within the NS5B allosteric pocket [2]. The methyl thioacetate group of the target compound satisfies several of these QSAR-predicted favorable features (presence of a thioether linker, ester carbonyl as hydrogen bond acceptor, and appropriate steric bulk), positioning it as a rationally designed candidate for HCV polymerase inhibition studies.

QSAR modeling HCV NS5B inhibitors Computational drug design

Recommended Application Scenarios for Methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate (CAS 899750-40-4)


HCV NS5B Polymerase Inhibitor Screening and Hit-to-Lead Optimization

This compound is best deployed in biochemical and cell-based screening campaigns targeting the HCV NS5B RNA-dependent RNA polymerase. The 3-(methyl thioacetate) substituent positions it within the validated 3-thio-BTD antiviral pharmacophore that has yielded inhibitors with biochemical IC₅₀ values of 80–100 nM [1]. The hydrolyzable ester handle enables rapid generation of carboxylic acid and amide analogs for SAR expansion without de novo core synthesis [2]. Computational QSAR models trained on 118 BTD derivatives provide predictive guidance for hit prioritization [3].

Human Cytomegalovirus (HCMV) Lead Discovery Programs

For laboratories screening against HCMV (AD-169 strain), this compound is a logical procurement choice given that closely related 3-thio-BTD derivatives exhibit IC₅₀ values of 3–10 μM with favorable selectivity (CC₅₀ >200 μM, therapeutic indices >20) [1]. The 7-chloro-BTD core itself has reported activity against multiple DNA and RNA viruses, suggesting potential for broad-spectrum antiviral profiling [2]. The methyl ester can be used as a prodrug-like moiety or converted to the free acid for improved aqueous solubility in cell-based assays.

Combinatorial Library Synthesis via Solid-Phase Methodology

The established solid-phase synthesis protocol for 2-substituted-3-(substituted sulfanyl)-1,2,4-benzothiadiazine 1,1-dioxides enables the construction of large, high-purity compound libraries exploiting three diversity points [1]. This compound's 3-(methyl thioacetate) group can serve as a starting point for library diversification via amide coupling with diverse amine building blocks following ester hydrolysis. The methodology yields products with excellent purity suitable for direct biological screening without further purification.

KATP Channel Counter-Screening and Selectivity Profiling

Because 3-thio-substituted BTD derivatives are predicted to be inactive at KATP channels based on established SAR [1], this compound serves as an ideal negative control or selectivity tool in parallel with diazoxide (KATP opener, IC₅₀ ~0.23 μM) [2] or BPDZ 73 (IC₅₀ 0.73 μM) [3]. This enables researchers to deconvolute whether observed phenotypic effects in cell-based assays are mediated through KATP channel modulation or through alternative targets such as viral polymerases or calcium channels.

Quote Request

Request a Quote for methyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.